

Technical Guide: Synthesis and Characterization of Dimethyl(trimethylsilylmethyl)amine

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Compound of Interest

Compound Name:	Dimethyl(trimethylsilylmethyl)amine
	e
CAS No.:	18182-40-6
Cat. No.:	B104781

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Executive Summary

Dimethyl(trimethylsilylmethyl)amine (also known as N,N-Dimethyl-1-(trimethylsilyl)methanamine) is a pivotal organosilicon building block. Unlike its isomer N,N-dimethyltrimethylsilylamine (where nitrogen is bonded directly to silicon), this compound features a methylene spacer (-CH₂-) between the silicon and nitrogen atoms. This structural distinction renders the Si-C bond robust against hydrolysis, while the Si-C-N motif serves as a latent precursor for non-stabilized azomethine ylides via desilylation or N-oxidation routes.

This guide outlines a scalable, high-yield synthesis protocol via nucleophilic substitution, validated by spectroscopic characterization. It is designed for researchers requiring high-purity material for 1,3-dipolar cycloadditions, organometallic ligand synthesis, or polarity reversal catalysis.

Chemical Identity & Properties

Property	Data
IUPAC Name	N,N-Dimethyl-1-(trimethylsilyl)methanamine
CAS Number	13883-11-9
Molecular Formula	C ₆ H ₁₇ NSi
Molecular Weight	131.29 g/mol
Structure	(CH ₃) ₃ Si-CH ₂ -N(CH ₃) ₂
Appearance	Colorless, clear liquid
Boiling Point	~112–115 °C (Estimated/Analogous)
Solubility	Miscible with THF, Et ₂ O, DCM, Toluene
Stability	Stable to water/moisture (unlike Si-N compounds); sensitive to strong oxidants.



Critical Distinction: Do not confuse with N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2, Me₃Si-NMe₂), which hydrolyzes instantly in air. The target compound (CAS 13883-11-9) contains a stable Si-C bond.

Synthesis Protocol: Nucleophilic Amination

The most robust synthetic route involves the nucleophilic displacement of chloride from (chloromethyl)trimethylsilane using dimethylamine. This method is preferred over reductive amination due to the availability of the silyl-chloride precursor and the clean workup.

Reaction Scheme

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

- (Chloromethyl)trimethylsilane (CAS 2344-80-1): 1.0 equiv.

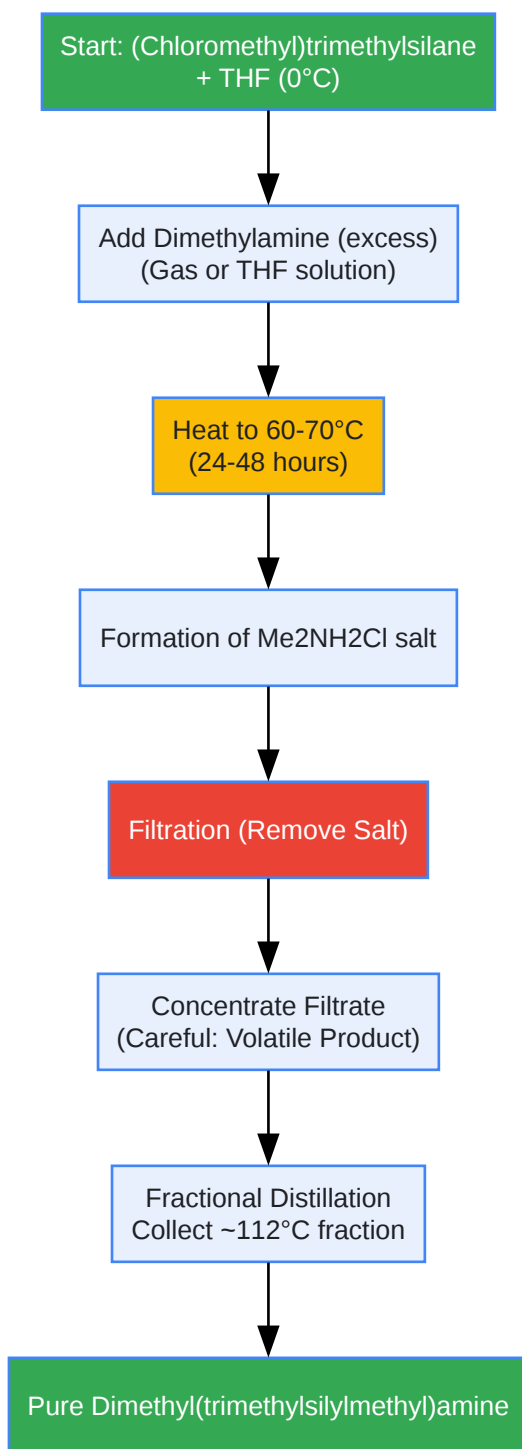
- Dimethylamine (anhydrous): 3.0–4.0 equiv. (Use as 2.0 M solution in THF or condensed gas).
- Solvent: Anhydrous THF or Toluene.
- Base (Optional): Triethylamine (if conserving dimethylamine is necessary), though excess dimethylamine is easier to remove.

Step-by-Step Procedure

- Setup: Flame-dry a 500 mL pressure-rated round-bottom flask (or autoclave for larger scales) equipped with a magnetic stir bar. Flush with Argon.
- Reagent Loading:
 - Charge the flask with (chloromethyl)trimethylsilane (e.g., 12.3 g, 100 mmol) and anhydrous THF (100 mL).
 - Cool the solution to 0 °C using an ice bath.
- Amine Addition:
 - Slowly add dimethylamine (200 mL of 2.0 M solution in THF, 400 mmol) via cannula or addition funnel.
 - Note: If using gaseous dimethylamine, condense the gas into the cooled reaction vessel using a dry-ice condenser until ~4 equiv. are added.
- Reaction:
 - Seal the vessel tightly.
 - Heat the mixture to 60–70 °C for 24–48 hours. The formation of a white precipitate (Dimethylammonium chloride) indicates reaction progress.
- Workup:
 - Cool the mixture to room temperature.

- Filter the suspension through a pad of Celite or a fritted glass funnel to remove the ammonium salt byproducts. Wash the filter cake with dry Et₂O.
- Purification:
 - Concentrate the filtrate carefully under reduced pressure (Rotavap). Caution: The product is volatile. Do not use high vacuum or excessive heat during solvent removal.
 - Purify the crude oil via fractional distillation at atmospheric pressure or slight vacuum. Collect the fraction boiling between 110–115 °C (atmospheric).

Process Flow Diagram



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Caption: Workflow for the nucleophilic amination of (chloromethyl)trimethylsilane.

Characterization Data

The following spectral data confirms the structure of the isolated product.

Technique	Signal / Value	Assignment
¹ H NMR (CDCl ₃ , 400 MHz)	0.05 ppm (s, 9H)	
	1.95 ppm (s, 2H)	
	2.22 ppm (s, 6H)	
¹³ C NMR (CDCl ₃ , 100 MHz)	-1.2 ppm	
	48.5 ppm	
	52.1 ppm	
IR (Neat)	2950, 2860, 2770 cm ⁻¹	C-H Stretching (Alkyl/Amine)
	1250, 840 cm ⁻¹	Si-C Stretching (Characteristic)

Interpretation:

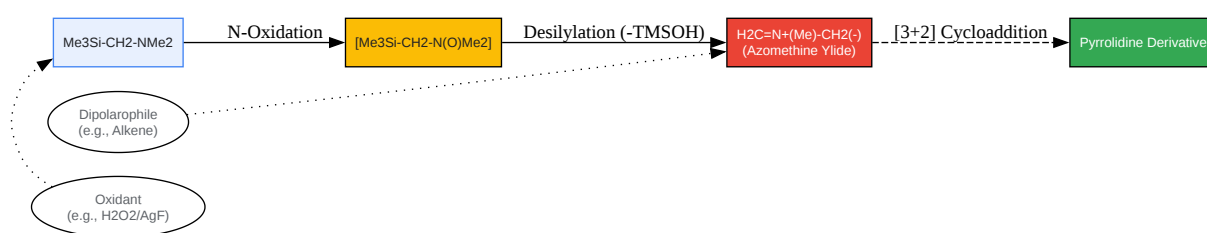
- The singlet at 1.95 ppm in the proton NMR is diagnostic for the methylene group sandwiched between the silicon and nitrogen. It is significantly shielded compared to the starting chloride (2.70 ppm).
- The absence of the chloride starting material peak confirms full conversion.

Mechanistic Applications

This compound is primarily utilized as a precursor for generating azomethine ylides or aminocarbene ligands.

Pathway: Generation of Azomethine Ylide

The Si-C-N motif allows for the generation of the reactive 1,3-dipole (azomethine ylide) via N-oxidation followed by desilylation, or via direct reaction with silver(I) or fluoride sources in the presence of an oxidant.



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Caption: Mechanistic pathway for the generation of azomethine ylide from the silylamine precursor.

Safety & Handling

- Flammability: High.[1] Flash point is expected to be < 20 °C. Ground all glassware and use spark-proof equipment.
- Corrosivity: As a tertiary amine, it is basic and can cause skin/eye burns. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While the Si-C bond is stable to moisture, the amine functionality can absorb CO_2 from the air.

References

- Preparation of Silyl-Substituted Amines: Organic Syntheses, Coll. Vol. 9, p. 553 (1998); Vol. 73, p. 133 (1996). [Link](#) (Describes the analogous N-benzyl-N-(trimethylsilyl)methylamine synthesis).

- Azomethine Ylide Chemistry: Padwa, A., & Dent, W. (1989). "Dipolar Cycloaddition Reactions of Silyl-Substituted Amines". Journal of Organic Chemistry.
- Radical Applications: Roberts, B. P. (1998). "Amine-borane complexes as polarity reversal catalysts". Journal of the Chemical Society, Perkin Transactions 2. (Discusses Me₃SiCH₂NMe₂-BH₃ adducts).
- General Properties: Sigma-Aldrich/Merck Safety Data Sheet for Organosilanes. [Link](#)

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Sources

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